D-AP4

Catalog No.
S001854
CAS No.
78739-01-2
M.F
C4H10NO5P
M. Wt
183.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-AP4

CAS Number

78739-01-2

Product Name

D-AP4

IUPAC Name

(2R)-2-amino-4-phosphonobutanoic acid

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

InChI

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1

InChI Key

DDOQBQRIEWHWBT-GSVOUGTGSA-N

SMILES

C(CP(=O)(O)O)C(C(=O)O)N

Synonyms

D-(-)-2-Amino-4-phosphonobutyric acid

Canonical SMILES

C(CP(=O)(O)O)C(C(=O)O)N

Isomeric SMILES

C(CP(=O)(O)O)[C@H](C(=O)O)N

Description

D-AP4(cas78739-01-2) is a drug used in scientific research, which acts as a group-selective agonist for the group III metabotropic glutamate receptors (mGluR4/6/7/8). 

D-2-Amino-4-phosphonobutanoic acid, commonly known as D-AP4, is a synthetic amino acid that serves as a broad-spectrum antagonist of N-methyl-D-aspartate (NMDA) receptors. This compound is a phosphono analogue of glutamate, which is a key neurotransmitter in the central nervous system. The chemical structure of D-AP4 includes an amino group, a carboxylic acid group, and a phosphonate group, which contribute to its biological activity and receptor interactions. The compound's chemical formula is C5H10N1O4PC_5H_{10}N_1O_4P and it has a molecular weight of approximately 189.1 g/mol .

L-AP4 acts as a potent and selective agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8) []. These receptors are involved in various neuronal functions, including learning, memory, and synaptic plasticity. However, the mechanism of action for (2R)-2-amino-4-phosphonobutanoic acid is unknown. Due to the stereochemical difference, it might not interact with the same binding sites on mGluRs as L-AP4, potentially leading to no or altered effects.

Here's what we know about L-AP4 in scientific research:

Metabotropic Glutamate Receptor Agonist

  • L-AP4 is a potent and selective agonist for metabotropic glutamate receptors (mGluRs), specifically group III (mGluR4, mGluR6, mGluR7, and mGluR8) PubChem: .
  • These receptors are involved in various neuronal processes, including learning, memory, and synaptic plasticity NCBI: .

Research on Neurological Functions

  • L-AP4 has been used as a research tool to investigate the role of mGluRs in various neurological functions.
  • Studies have explored its effects on learning and memory Science, anxiety Nature, and pain perception PNAS.

Limitations and Future Directions

  • Due to its blood-brain barrier permeability limitations, L-AP4 has limited use as a therapeutic drug itself Nature Reviews Neuroscience.
  • However, research on L-AP4 helps understand mGluR function and pave the way for developing more targeted drugs for neurological disorders.
Primarily due to its functional groups. As an NMDA receptor antagonist, it inhibits the excitatory neurotransmission mediated by glutamate. This inhibition occurs through competitive binding at the receptor site, effectively blocking the receptor's activation by glutamate and other agonists. The phosphonate group enhances its stability and bioavailability compared to other glutamate analogues .

D-AP4 exhibits significant biological activity by modulating NMDA receptor function. Its antagonistic properties make it useful in research related to neuropharmacology and neurobiology. Studies have shown that D-AP4 can reduce excitotoxicity—a process that can lead to neuronal injury or death—by inhibiting excessive calcium influx through NMDA receptors. This characteristic positions D-AP4 as a potential therapeutic agent for conditions such as neurodegenerative diseases, stroke, and traumatic brain injury .

The synthesis of D-AP4 generally involves multi-step organic synthesis techniques. One common method includes the reaction of 2-amino-4-chlorobutanoic acid with phosphorous acid or its derivatives under controlled conditions to yield D-AP4. The process may involve protection and deprotection steps for functional groups to ensure selectivity and yield during synthesis .

D-AP4 is primarily utilized in scientific research to study NMDA receptor functions and their roles in various neurological conditions. Its applications include:

  • Neuroscience Research: Investigating the role of excitatory neurotransmission in synaptic plasticity and memory.
  • Pharmacological Studies: Evaluating potential treatments for neurological disorders associated with glutamate dysregulation.
  • Experimental Models: Used in animal models to assess the effects of NMDA receptor blockade on behavior and cognition .

Interaction studies involving D-AP4 have focused on its binding affinity and efficacy at NMDA receptors compared to other antagonists. Research indicates that D-AP4 has a unique interaction profile that allows it to effectively inhibit receptor activity without significant side effects associated with non-selective antagonists. These studies are crucial for understanding how D-AP4 can be utilized therapeutically while minimizing adverse effects related to broader NMDA receptor inhibition .

D-AP4 shares structural similarities with several other compounds that also interact with glutamate receptors. Here are some notable examples:

Compound NameStructure TypeActivity
L-2-Amino-4-phosphonobutanoic acid (L-AP4)NMDA receptor agonistEnhances NMDA receptor activity
2-Amino-5-phosphonovaleric acid (2-A5PV)NMDA receptor antagonistSelectively inhibits certain NMDA subtypes
6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX)AMPA/kainate receptor antagonistBlocks excitatory transmission via AMPA receptors

D-AP4 is unique due to its specific antagonistic action on the NMDA receptors without affecting AMPA or kainate receptors significantly, making it a valuable tool for targeted research in neuropharmacology .

XLogP3

-5.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

183.02965942 g/mol

Monoisotopic Mass

183.02965942 g/mol

Heavy Atom Count

11

UNII

D27J5G57JL

Wikipedia

D-AP4

Dates

Modify: 2023-09-12

Explore Compound Types